molecular formula C13H19BrN2O B3366440 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine CAS No. 1373232-75-7

4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine

Cat. No.: B3366440
CAS No.: 1373232-75-7
M. Wt: 299.21 g/mol
InChI Key: AOIOZOOEEKTNGE-UHFFFAOYSA-N
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Description

4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C₁₃H₁₉BrN₂O. This compound features a bromine atom, a cyclohexyl group, and a methoxy group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common route includes:

    Bromination: Starting with 1,2-diaminobenzene, a bromine atom is introduced at the 4-position using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Methoxylation: The 5-position methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH₃OH) and a base like sodium hydroxide (NaOH).

    Cyclohexylation: The N-cyclohexyl group is added through a nucleophilic substitution reaction with cyclohexylamine (C₆H₁₁NH₂) under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like NH₃ or RSH in the presence of a base.

Major Products

    Oxidation: Quinones or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and the effects of structural modifications on biological activity. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,2-diaminobenzene: Lacks the methoxy and cyclohexyl groups, making it less versatile in certain reactions.

    4-Methoxy-1,2-diaminobenzene: Lacks the bromine and cyclohexyl groups, affecting its reactivity and applications.

    1-N-cyclohexyl-2,4-diaminobenzene: Lacks the bromine and methoxy groups, altering its chemical behavior.

Uniqueness

4-Bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine is unique due to the combination of bromine, methoxy, and cyclohexyl groups on the benzene ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

4-bromo-1-N-cyclohexyl-5-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-17-13-8-12(11(15)7-10(13)14)16-9-5-3-2-4-6-9/h7-9,16H,2-6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOZOOEEKTNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC2CCCCC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218054
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-75-7
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-N1-cyclohexyl-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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